Home > Products > Screening Compounds P52383 > TAS-120 (Futibatinib)
TAS-120 (Futibatinib) -

TAS-120 (Futibatinib)

Catalog Number: EVT-15208858
CAS Number:
Molecular Formula: C22H22N6O3
Molecular Weight: 418.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Futibatinib, also known as TAS-120, is an investigational oral medication classified as a selective and irreversible tyrosine kinase inhibitor targeting the fibroblast growth factor receptors 1, 2, 3, and 4. It is primarily being studied for its potential in treating advanced solid tumors characterized by genetic aberrations in these receptors, particularly biliary tract cancer. The drug has received significant regulatory attention, including orphan drug status for cholangiocarcinoma and breakthrough designation from the United States Food and Drug Administration for specific patient populations .

Synthesis Analysis

Futibatinib is synthesized through a multi-step process that involves the formation of a complex organic compound. The synthesis follows the methods described in International Patent Application WO 2013/108809. Key steps in the synthesis include:

  1. Formation of the Core Structure: The synthesis begins with the construction of a pyrazolo[3,4-d]pyrimidine core, which is crucial for the compound's biological activity.
  2. Introduction of Functional Groups: The addition of an amino group and various aromatic substituents enhances the compound's binding affinity to fibroblast growth factor receptors.
  3. Final Modifications: The final product undergoes purification processes to ensure high purity and yield.

Technical details indicate that liquid chromatography-mass spectrometry is utilized to assess the covalent binding of futibatinib to fibroblast growth factor receptors .

Molecular Structure Analysis

Futibatinib has a complex molecular structure characterized by several functional groups that contribute to its activity as a tyrosine kinase inhibitor.

  • Molecular Formula: C22_{22}H22_{22}N6_{6}O3_{3}
  • Molar Mass: 418.457 g/mol
  • Structural Features: The compound features a pyrazolo[3,4-d]pyrimidine ring system, an acrylamide moiety that facilitates covalent binding to target proteins, and various substituents that enhance selectivity and potency against fibroblast growth factor receptors.

The three-dimensional structure has been elucidated through X-ray crystallography, revealing how futibatinib interacts with its target proteins at atomic resolution .

Chemical Reactions Analysis

Futibatinib's mechanism of action involves forming a covalent bond with specific cysteine residues in the fibroblast growth factor receptor's kinase domain. Key reactions include:

  1. Covalent Bond Formation: Futibatinib reacts with cysteine residues in the P-loop of fibroblast growth factor receptors, leading to irreversible inhibition.
  2. Mass Spectrometry Analysis: Studies demonstrate rapid formation of this covalent complex, indicating a highly reactive nature that is beneficial for its therapeutic action.

The ability of futibatinib to form stable covalent adducts distinguishes it from reversible inhibitors .

Mechanism of Action

Futibatinib acts by irreversibly binding to the fibroblast growth factor receptor family, specifically targeting the adenosine triphosphate binding pocket. This binding inhibits downstream signaling pathways critical for tumor growth and proliferation.

  • Process: Upon administration, futibatinib selectively targets and binds to cysteine residues within the kinase domain of fibroblast growth factor receptors, effectively blocking their activation.
  • Data Supporting Efficacy: Clinical studies have shown that futibatinib exhibits potent antitumor activity against cancer cell lines harboring fibroblast growth factor receptor aberrations, including those resistant to other treatments .
Physical and Chemical Properties Analysis

Futibatinib possesses several notable physical and chemical properties:

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: It is soluble in organic solvents but has limited solubility in water.
  • Stability: The compound shows stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for formulating effective drug delivery systems and ensuring bioavailability in clinical settings .

Applications

Futibatinib is primarily indicated for treating adults with unresectable locally advanced or metastatic intrahepatic cholangiocarcinoma harboring fibroblast growth factor receptor 2 gene fusions or rearrangements. Its unique mechanism allows it to overcome resistance seen with other fibroblast growth factor receptor inhibitors.

  • Clinical Trials: Futibatinib is undergoing various phases of clinical trials aimed at evaluating its efficacy across different cancer types characterized by fibroblast growth factor receptor abnormalities.
  • Potential Uses Beyond Cholangiocarcinoma: Research suggests potential applications in other malignancies driven by similar genetic alterations, expanding its therapeutic scope .
Molecular Pharmacology of TAS-120 (Futibatinib)

Irreversible Inhibition Mechanisms of FGFR1-4 Kinase Domains

Futibatinib (TAS-120) is a covalent irreversible inhibitor targeting fibroblast growth factor receptors (FGFR1-4). Its mechanism hinges on a cysteine-directed acrylamide warhead that forms a permanent bond with a conserved cysteine residue (Cys491 in FGFR2; analogous residues in FGFR1/3/4) within the kinase domain's P-loop. This covalent modification occurs via Michael addition chemistry, resulting in sustained kinase inactivation [1] [3] [8]. Unlike reversible ATP-competitive inhibitors (e.g., erdafitinib, pemigatinib), futibatinib’s irreversible binding prevents ATP access even after drug clearance, leading to prolonged suppression of FGFR signaling [4] [8].

This mechanism is particularly effective against gatekeeper mutations (e.g., FGFR2 V565F/I, FGFR3 V555M), which commonly confer resistance to reversible inhibitors. Biochemical assays show futibatinib inhibits FGFR2 V565F with an IC₅₀ of 1–3 nM, comparable to wild-type FGFR2 (IC₅₀ = 0.9 nM) [7] [8]. In patient-derived cholangiocarcinoma models with FGFR2 fusions and gatekeeper mutations, futibatinib reduced tumor growth by >70%, while reversible inhibitors failed [4].

Table 1: Futibatinib’s Inhibition of Clinically Relevant FGFR Mutants

FGFR IsoformMutationIC₅₀ (nM)Resistance to Reversible Inhibitors
FGFR2Wild-type0.9None
FGFR2V565F (gatekeeper)1–3High
FGFR2N550H3.6Moderate
FGFR2E566G2.4Moderate
FGFR3V555M15–50*High

Data derived from [1] [7] [8]. *Value range reflects differences in assay conditions.

Enzyme Kinetics and Selectivity Profiles Across FGFR Subtypes

Futibatinib exhibits low-nanomolar potency against all FGFR subtypes, with enzymatic IC₅₀ values of 1.8 nM (FGFR1), 1.4 nM (FGFR2), 1.6 nM (FGFR3), and 3.7–8.3 nM (FGFR4) [1] [5] [7]. Minor variations in FGFR4 inhibition are attributed to structural differences in its ATP-binding pocket [2]. Kinase profiling across 296–387 human kinases revealed >1,000-fold selectivity for FGFR1-4 over kinases outside the FGFR family [1] [8]. However, moderate off-target inhibition occurs against SRC-family kinases (SRC, YES) due to shared covalent targeting of a homologous P-loop cysteine (IC₅₀: SRC = 330–1,673 nM; YES = 365–1,626 nM) [2].

Enzyme kinetic analyses demonstrate time-dependent inhibition, consistent with covalent binding. Pre-incubation of futibatinib with FGFR2 increases inhibition potency by 10-fold compared to non-pre-incubated assays, confirming irreversible kinetics [1] [3]. Cellular assays align with enzymatic data: futibatinib inhibits FGFR2 phosphorylation in SNU-16 gastric cancer cells (FGFR2-amplified) with an IC₅₀ of 4 nM, and proliferation with an IC₅₀ of 0.004 μM [7].

Table 2: Kinase Selectivity Profile of Futibatinib

Kinase GroupRepresentative KinasesIC₅₀ (nM)Selectivity vs. FGFR1-4
FGFR1-4FGFR1, FGFR2, FGFR3, FGFR41.4–8.3Reference
SRC FamilySRC, YES330–1,673100–1,200-fold lower
Tyrosine KinasesEGFR, KDR, PDGFR>10,000>1,000-fold lower
Serine/ThreonineCDK2, mTOR, PKC>10,000>1,000-fold lower

Data compiled from [1] [2] [5].

Structural Determinants of Covalent Binding to the FGFR ATP Pocket

The pyrazolo[3,4-d]pyrimidine core of futibatinib occupies the ATP-binding cleft, forming hydrogen bonds with the hinge region residues Ala564 and Glu565 (FGFR2 numbering) [3] [8]. The 3,5-dimethoxyphenyl group extends into the hydrophobic back pocket, enhancing selectivity by exploiting a cavity unique to FGFRs [3] [8]. The acrylamide warhead is positioned to covalently attack Cys491 in the P-loop, facilitated by optimal distance and orientation [2] [8].

Co-crystal structures (e.g., PDB ID: 6MZW) reveal that covalent bond formation induces a structural rearrangement in the P-loop, stabilizing it in a closed conformation that sterically occludes ATP entry [2] [8]. This contrasts with reversible inhibitors (e.g., infigratinib), where the P-loop remains flexible. The αC-helix conformation in FGFR complexes with futibatinib adopts an active "in" state, while SRC complexes show an inactive "out" state, explaining its reduced potency against SRC kinases [2].

Key residues governing selectivity include:

  • Gatekeeper residues (FGFR2 Val565): Smaller than hydrophobic gatekeepers in off-target kinases, allowing deeper access of the dimethoxyphenyl group [8].
  • Cysteine positioning: FGFR Cys491 resides in a flexible glycine-rich loop, enabling optimal acrylamide alignment vs. sterically hindered cysteines in other kinases [3] [8].
  • Hydrophobic pocket: The 3,5-dimethoxyphenyl group engages Phe489, Val531, and Leu553, a triad less conserved in non-FGFR kinases [8].

Mutagenesis studies confirm Cys491 mutation to alanine abolishes inhibition, while mutations at the gatekeeper or hydrophobic pocket reduce potency by 10–50-fold [1] [4].

Properties

Product Name

TAS-120 (Futibatinib)

IUPAC Name

1-[(3R)-3-[4-amino-3-[2-(3,5-dimethoxyphenyl)ethynyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]prop-2-en-1-one

Molecular Formula

C22H22N6O3

Molecular Weight

418.4 g/mol

InChI

InChI=1S/C22H22N6O3/c1-4-19(29)27-8-7-15(12-27)28-22-20(21(23)24-13-25-22)18(26-28)6-5-14-9-16(30-2)11-17(10-14)31-3/h4,9-11,13,15H,1,7-8,12H2,2-3H3,(H2,23,24,25)/t15-/m1/s1

InChI Key

KEIPNCCJPRMIAX-OAHLLOKOSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C#CC2=NN(C3=NC=NC(=C23)N)C4CCN(C4)C(=O)C=C)OC

Isomeric SMILES

COC1=CC(=CC(=C1)C#CC2=NN(C3=NC=NC(=C23)N)[C@@H]4CCN(C4)C(=O)C=C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.